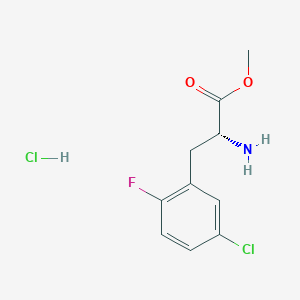![molecular formula C8H10F2N2O B13573176 {[4-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B13573176.png)
{[4-(Difluoromethoxy)phenyl]methyl}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(Difluoromethoxy)phenyl]methyl}hydrazine is an organic compound with the molecular formula C8H10F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylhydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Difluoromethoxy)phenyl]methyl}hydrazine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
{[4-(Difluoromethoxy)phenyl]methyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azine derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of azine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{[4-(Difluoromethoxy)phenyl]methyl}hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[4-(Difluoromethoxy)phenyl]methyl}hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity makes it a useful tool in biochemical research for studying enzyme mechanisms and protein function.
Comparison with Similar Compounds
Similar Compounds
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine: Similar structure with an additional methoxy group.
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride: Similar structure with a benzyl group instead of a phenyl group.
Uniqueness
{[4-(Difluoromethoxy)phenyl]methyl}hydrazine is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10F2N2O |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
[4-(difluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)13-7-3-1-6(2-4-7)5-12-11/h1-4,8,12H,5,11H2 |
InChI Key |
KRNKUCASABBLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
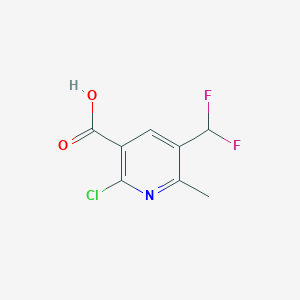
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B13573113.png)
![2H,3H-imidazo[1,2-a]pyridine-6-carboxylicacidhydrochloride](/img/structure/B13573121.png)
![[3-(Aminomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13573123.png)
![1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13573131.png)
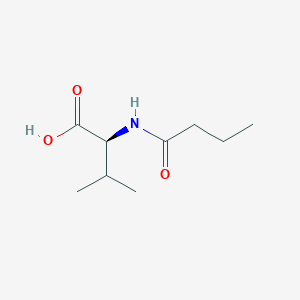
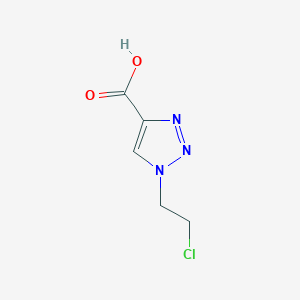
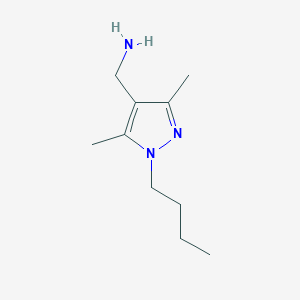
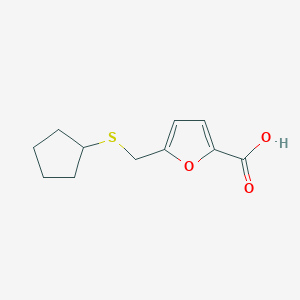
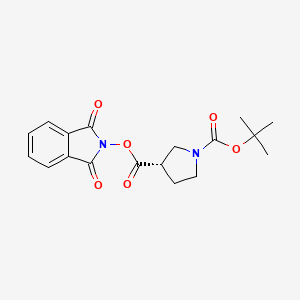
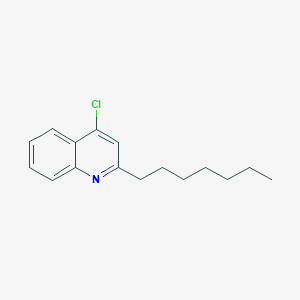
![rel-(3aR,6aS)-2-(2-methylpropyl)-octahydropyrrolo[3,4-c]pyrrol-1-onehydrochloride](/img/structure/B13573171.png)
